2-Benzoyl-1,3-dithiane
CAS No.: 21504-07-4
Cat. No.: VC19687667
Molecular Formula: C11H12OS2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21504-07-4 |
|---|---|
| Molecular Formula | C11H12OS2 |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | 1,3-dithian-2-yl(phenyl)methanone |
| Standard InChI | InChI=1S/C11H12OS2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,11H,4,7-8H2 |
| Standard InChI Key | UUTGHMJIZSVFHG-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(SC1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Systematic Nomenclature and Molecular Characteristics
2-Benzoyl-1,3-dithiane, systematically named 1,3-dithian-2-yl(phenyl)methanone, belongs to the class of 1,3-dithiane derivatives. Its structure consists of a six-membered 1,3-dithiane ring fused to a benzoyl group, creating a planar arrangement that facilitates nucleophilic and electrophilic reactivity. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.342 g/mol | |
| Exact Mass | 224.03300 | |
| LogP (Partition Coefficient) | 3.0655 | |
| PSA (Polar Surface Area) | 67.67 Ų |
The compound’s LogP value indicates moderate lipophilicity, suggesting favorable permeability in organic solvents, while its PSA reflects significant polarity due to the sulfur and carbonyl groups .
Synthetic Methodologies
Autoxidative Condensation of 2-Aryl-1,3-Dithianes
A pivotal synthesis route involves the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. As reported by J. Org. Chem., treatment of 2-phenyl-1,3-dithiane (4a) with n-BuLi under aerobic conditions triggers a three-molecule condensation, yielding α-thioether ketones and orthothioesters . Key experimental parameters include:
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Reagents: n-Butyllithium (1.2–2.0 equiv), ambient air exposure.
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Conditions: 0°C to room temperature, reaction times ≤30 minutes.
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Yields: 51–89% for orthothioesters (e.g., 5a) and 48–97% for α-thioether ketones .
This method leverages the in situ oxidation of the lithiated dithiane to a reactive thioester intermediate, which subsequently undergoes nucleophilic attack by additional dithiane units. Density functional theory (DFT) studies support an ionic mechanism over radical pathways, with energy barriers favoring thioester formation .
Reactivity and Functionalization
Nucleophilic Additions and Thioester Formation
The lithiated derivative of 2-benzoyl-1,3-dithiane exhibits pronounced nucleophilicity at the α-carbon. Reaction with electrophiles (e.g., aldehydes, ketones) generates complex α-thioether ketones, as demonstrated in the synthesis of 5a (89% yield) . Autoxidation of the lithio species forms a transient thioester, which participates in further condensations (Scheme 1):
Oxidative and Reductive Transformations
Oxidative deprotection of 2-benzoyl-1,3-dithiane restores the parent benzophenone, critical in reversible protection strategies. Conversely, reductive cleavage of the dithiane ring (e.g., using ) could yield thiol-containing derivatives, though this remains underexplored in the literature .
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
The Corey-Seebach reagent’s utility extends to alkaloid and terpenoid synthesis, where 1,3-dithianes act as acyl anion equivalents. For instance, 2-benzoyl-1,3-dithiane could facilitate C–C bond formation in polyketide frameworks, akin to its role in biakamide synthesis .
Orthothioester Production
Orthothioesters derived from 2-benzoyl-1,3-dithiane serve as stable precursors for thioesterification reactions, enabling peptide coupling and polymer chemistry applications .
Future Directions
Further studies should explore:
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